molecular formula C10H10N6S B11060239 4-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazole

4-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazole

Cat. No.: B11060239
M. Wt: 246.29 g/mol
InChI Key: DARWDMOESKIXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-4-carbaldehyde, followed by its reaction with thiosemicarbazide to form the thiazole ring. The final step involves the formation of the triazole ring through a cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.

    γ-Valerolactone: Used as a green solvent and shares some chemical properties.

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazole is unique due to its combination of three different heterocyclic rings, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10N6S

Molecular Weight

246.29 g/mol

IUPAC Name

4-[[4-(1-methylpyrazol-4-yl)triazol-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C10H10N6S/c1-15-3-8(2-12-15)10-5-16(14-13-10)4-9-6-17-7-11-9/h2-3,5-7H,4H2,1H3

InChI Key

DARWDMOESKIXNK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN(N=N2)CC3=CSC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.